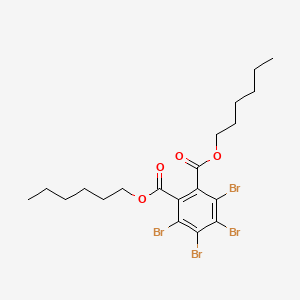
N,N-Dimethyl-N-nonylanilinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N-nonylanilinium is an organic compound that belongs to the class of quaternary ammonium salts. It is characterized by the presence of a nitrogen atom bonded to three alkyl groups and one aryl group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-nonylanilinium typically involves the alkylation of N,N-dimethylaniline with nonyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The reaction conditions usually include:
Temperature: 60-80°C
Solvent: Anhydrous acetone or ethanol
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same basic reaction but is optimized for higher yields and purity. The use of automated systems ensures consistent reaction conditions and efficient separation of the product from by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-N-nonylanilinium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert it back to the corresponding amine.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or sulfonates are often used as reagents for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide
Reduction: N,N-Dimethylaniline and nonylamine
Substitution: Various substituted quaternary ammonium salts
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N-nonylanilinium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and disinfectants.
Wirkmechanismus
The mechanism by which N,N-Dimethyl-N-nonylanilinium exerts its effects is primarily through its surfactant properties. The compound can disrupt cell membranes by inserting itself into the lipid bilayer, leading to increased permeability and potential cell lysis. This property makes it effective as a disinfectant and in drug delivery applications where membrane penetration is required.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethylaniline
- N,N-Dimethyl-N-octylanilinium
- N,N-Dimethyl-N-decylanilinium
Uniqueness
N,N-Dimethyl-N-nonylanilinium is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant compared to shorter or longer chain analogs.
Eigenschaften
CAS-Nummer |
105375-33-5 |
|---|---|
Molekularformel |
C17H30N+ |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
dimethyl-nonyl-phenylazanium |
InChI |
InChI=1S/C17H30N/c1-4-5-6-7-8-9-13-16-18(2,3)17-14-11-10-12-15-17/h10-12,14-15H,4-9,13,16H2,1-3H3/q+1 |
InChI-Schlüssel |
VTWXCFZSESACNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC[N+](C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


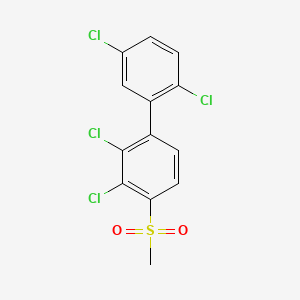
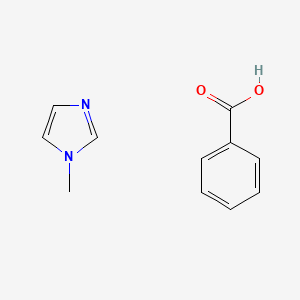

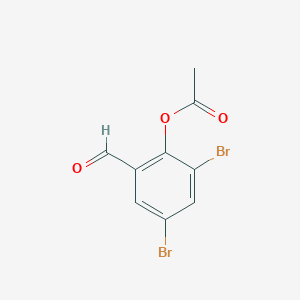
![[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile](/img/structure/B14332164.png)
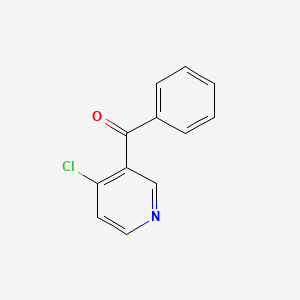
![{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14332169.png)

![1-[(Prop-1-yn-1-yl)sulfanyl]propadiene](/img/structure/B14332182.png)

![2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide)](/img/structure/B14332202.png)
![4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid)](/img/structure/B14332216.png)
